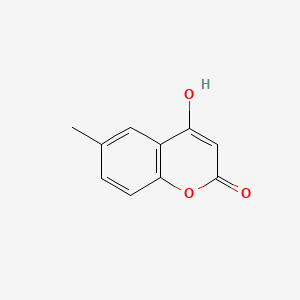

4-Hydroxy-6-methylcoumarin

Vue d'ensemble

Description

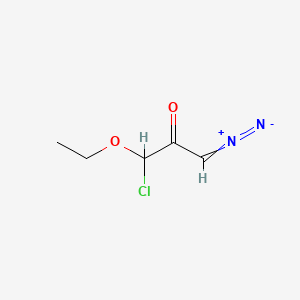

4-Hydroxy-6-methylcoumarin is a type of coumarin compound . It may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .

Synthesis Analysis

The synthesis of coumarin derivatives involves a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . This compound may be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .Molecular Structure Analysis

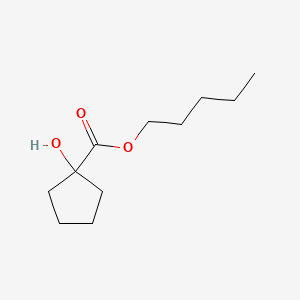

The molecular formula of this compound is C10H8O3 . The molecular weight is 176.17 g/mol .Chemical Reactions Analysis

This compound may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .Applications De Recherche Scientifique

Cytotoxic and Antioxidant Properties : Coumarins, including derivatives like 4-Hydroxy-6-methylcoumarin, are known for their wide usage in medicinal applications. They exhibit cytotoxic effects at certain doses and have demonstrated antioxidant activities at different concentrations without altering oxidative status. This is significant for potential therapeutic applications (Çelikezen et al., 2020).

Antioxidant Activity in Food Chemistry : Studies have shown that coumarin derivatives like this compound possess radical-scavenging abilities and reducing power, making them comparable to known antioxidants like Trolox. This suggests potential applications in food preservation and therapy (Ćavar et al., 2009).

Inhibition of Lipid Peroxidation : Novel 4-methylcoumarins have been synthesized and tested for their effect on liver microsomal lipid peroxidation, demonstrating significant antioxidant and radical scavenging activities. This suggests a therapeutic potential in conditions characterized by free radical overproduction (Tyagi et al., 2005).

Potential Anticancer Agents : Several studies have investigated natural and synthetic coumarin derivatives, including 4-methylcoumarins, for their anticancer capacity against various human cancer cell lines. Some derivatives have been found particularly effective, highlighting the potential of these compounds in cancer therapy (Miri et al., 2016).

Biosynthesis Studies : Research has been conducted on the biosynthesis of coumarins like 4-Hydroxy-5-methylcoumarin in plants, indicating the natural occurrence and pathways of these compounds, which could be relevant for understanding their role in plant biology and potential applications in bioengineering (Inoue et al., 1989).

Antiviral Activity : Some coumarin derivatives have been evaluated for their antiviral activities, indicating potential applications in developing antiviral agents (Trivedi et al., 2007).

Safety and Hazards

4-Hydroxy-6-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contacting with skin and eye .

Orientations Futures

Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified, or entirely novel effects . 6-Methylcoumarin, a similar compound, has been found to stimulate melanogenesis through the GSK3β/β-catenin signal pathway, thereby affecting the pigmentation process . This suggests that 4-Hydroxy-6-methylcoumarin and similar compounds may have potential applications in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .

Mécanisme D'action

Target of Action

4-Hydroxy-6-methylcoumarin (4-HMC) is a naturally occurring phenolic compound, a derivative of coumarin . It has been found to interact with various targets, including biomolecules, metal ions, and microenvironment polarity .

Mode of Action

The interaction of 4-HMC with its targets is primarily through fluorescence . This property allows it to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Biochemical Pathways

4-HMC affects various biochemical pathways. For instance, it has been found to influence the melanogenesis pathway . This pathway involves the activation of various proteins, including tyrosinase, TRP-1, TRP-2, and MITF .

Pharmacokinetics

It is known that coumarin compounds, including 4-hmc, undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .

Result of Action

The molecular and cellular effects of 4-HMC’s action are diverse. For instance, it has been found to promote melanogenesis, leading to increased melanin synthesis . This is achieved through the upregulation of various proteins involved in the melanogenesis pathway .

Action Environment

The action, efficacy, and stability of 4-HMC can be influenced by various environmental factors. For instance, it is recommended to handle 4-HMC in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . These precautions help to ensure the safe and effective use of 4-HMC.

Analyse Biochimique

Biochemical Properties

4-Hydroxy-6-methylcoumarin plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

This compound has been shown to influence melanogenesis in murine melanoma cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGBZBGYNIZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715782 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-83-0 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-Hydroxy-6-methylcoumarin participate in chemical reactions?

A1: this compound readily undergoes Knoevenagel condensation reactions with aldehydes in the presence of a base. This reaction is particularly useful for generating ortho-quinone methides in situ. These reactive intermediates can then participate in hetero-Diels-Alder reactions with electron-rich dienes, such as porphyrins. [, ] This approach allows for the synthesis of diverse coumarin-fused heterocycles with potential applications in materials science and medicinal chemistry.

Q2: What is the significance of using this compound in porphyrin synthesis?

A2: β-Vinyl-meso-tetraphenylporphyrinatozinc(II) reacts with ortho-quinone methides, generated in situ from this compound and paraformaldehyde, to form coumarin-linked porphyrin dyads. [] This hetero-Diels-Alder reaction provides a synthetic route to complex porphyrin architectures. These modified porphyrins may have applications in photodynamic therapy due to their enhanced photophysical properties.

Q3: What are the photophysical characteristics of coumarin-porphyrin dyads synthesized using this compound?

A3: Coumarin-porphyrin dyads exhibit unique photophysical properties compared to their individual components. Research indicates that these dyads possess favorable singlet oxygen quantum yields, triplet lifetimes, and intersystem crossing rates. [] These characteristics are crucial for their potential use as photosensitizers in photodynamic therapy.

Q4: Beyond porphyrins, what other heterocyclic systems can be accessed using this compound?

A4: this compound serves as a valuable building block for various heterocyclic systems. For instance, it reacts with acetic anhydride and perchloric acid to yield the pyranopyran derivative, 2,9-dimethylpyrano[3,2-c][1]benzopyran-4,5-dione. [] This compound can be further transformed into sulfur-containing heterocycles like oxadithiapentalenes and oxatrithiapentalenes through reactions with boron sulfide or phosphorus pentasulfide. These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.

Q5: Are there any reported biological activities associated with this compound or its derivatives?

A5: While this compound itself has not been extensively studied for biological activity, its close analog, 6-methylcoumarin, has demonstrated interesting effects on melanogenesis. Research indicates that 6-methylcoumarin stimulates melanin synthesis in murine melanoma cells by modulating various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin. [] This finding suggests potential applications for 6-methylcoumarin and related compounds in pigmentation disorders. Further research is necessary to explore the therapeutic potential of this compound and its derivatives in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)